3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-7-6-12(10-19)8-13(16)9-18-11-17-14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLDEOHXXAKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or employing different solvents and catalysts .
Chemical Reactions Analysis
3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with biological targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of nucleotides, allowing it to bind to nucleotide-binding sites on enzymes and proteins. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Hydrazide Derivatives (N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides)
Structural Differences :
- Functional Group : The target compound contains an aldehyde (-CHO) group, whereas the hydrazide derivatives (e.g., compounds 3a-3b from ) feature a benzohydrazide (-CONHNH2) moiety .
- Substituents : Both share a 5-methyl-benzimidazole core, but the hydrazide derivatives lack the methoxybenzaldehyde framework.
Comparison with 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 870837-18-6)
Structural Differences :
Electronic Properties :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Heterocycle |
|---|---|---|---|---|
| 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde | C₁₆H₁₄N₂O₂ | ~266.3 | Aldehyde | Benzimidazole |
| N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) | Varies | ~350–400 | Hydrazide | Benzimidazole |
| 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 870837-18-6) | C₁₂H₁₂N₂O₂ | 216.24 | Aldehyde | Imidazole |
Biological Activity
3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to the benzimidazole ring , which interacts with various biological targets. Key mechanisms include:
- DNA Interaction : The compound can intercalate into DNA, disrupting normal cellular processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, contributing to its potential anticancer effects.
- Receptor Binding : The compound has the capability to bind to various receptors, altering signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research has demonstrated that benzimidazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures were effective against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, the compound's structural modifications enhance its effectiveness against cancer cells by increasing hydrophobicity, which facilitates better cellular uptake .
Case Study: Cytotoxicity Evaluation
In a recent evaluation, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, with the following findings:
| Cell Line | LC50 (μM) | Effectiveness |
|---|---|---|
| U87 | 0.200 | High |
| SK | >3.000 | Moderate |
| BE | 0.019 | Very High |
The compound exhibited an LC50 value of 0.019 μM in BE cells, indicating potent cytotoxicity compared to other tested lines .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential as an antimicrobial agent. Studies have reported that benzimidazole derivatives possess good bactericidal activity against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were significantly lower than those for standard antibiotics, suggesting superior efficacy .
Summary of Biological Activities
The following table summarizes the biological activities and their respective findings related to this compound:
| Activity Type | Target/Pathogen | Outcome |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | Potent cytotoxic effects |
| Antimicrobial | Staphylococcus aureus | MIC values lower than ampicillin |
| Enzyme Inhibition | Key proliferative enzymes | Disruption of normal function |
| DNA Interaction | Cancer cells | Induction of apoptosis |
Q & A
Q. What are the established synthetic routes for 3-(Benzimidazol-1-ylmethyl)-4-methoxybenzaldehyde?
The synthesis typically involves condensation between a substituted benzaldehyde and a benzimidazole derivative under acidic or catalytic conditions. For example:
- Step 1 : Reacting 4-methoxybenzaldehyde with a benzimidazole-containing reagent (e.g., 1H-benzimidazole) in ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours) .
- Step 2 : Purification via solvent evaporation and recrystallization. Yield optimization may require adjusting solvent polarity (e.g., switching from ethanol to DMF) or using a base like K₂CO₃ to enhance nucleophilic substitution .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- FT-IR : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns protons and carbons in the benzimidazole and methoxybenzaldehyde moieties. For example, the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate bond lengths and angles, particularly for the benzimidazole-aldehyde linkage .
- Elemental analysis : Verifies purity by comparing experimental vs. calculated C/H/N/O percentages .
Advanced Research Questions
Q. How can low synthetic yields be addressed during the benzimidazole-alkylation step?
Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:
- Catalyst optimization : Using Pd(OAc)₂ or CuI for Ullmann-type coupling to enhance benzimidazole-alkylation efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity .
- Protecting group strategies : Temporarily blocking the aldehyde group with acetal protection to prevent unwanted oxidation .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed?
Discrepancies may stem from assay conditions or structural analogs. Researchers should:
- Validate assays : Replicate results across multiple cell lines (e.g., MCF-7 vs. HeLa) and use standardized protocols (e.g., MTT assay for cytotoxicity) .
- Compare substituent effects : For example, trifluoromethyl or bromo substituents on the benzimidazole ring can drastically alter activity due to electronic effects .
- Assess solubility : Poor aqueous solubility may artificially reduce apparent activity. Use DMSO/cosolvent systems with controls for solvent interference .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Models interactions with enzymes like topoisomerase II or kinases. The benzimidazole ring often acts as a hydrogen-bond acceptor, while the methoxy group enhances hydrophobic interactions .
- MD simulations : Evaluates binding stability over time (e.g., 100 ns trajectories) to identify critical residues in the target’s active site .
- QSAR studies : Correlates substituent electronegativity or lipophilicity (logP) with activity trends. For example, electron-withdrawing groups on the benzaldehyde moiety may improve anticancer potency .
Methodological Challenges & Solutions
Q. How to design SAR studies for derivatives of this compound?
- Core modifications : Synthesize analogs with substituents at the benzimidazole N1 position (e.g., methyl, ethyl) or methoxy group replacement (e.g., hydroxyl, nitro) .
- Bioisosteric replacement : Substitute the benzimidazole with indole or triazole rings to assess scaffold flexibility .
- High-throughput screening : Test libraries against diverse targets (e.g., kinase panels) to identify off-target effects .
Q. What crystallographic challenges arise in resolving this compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
